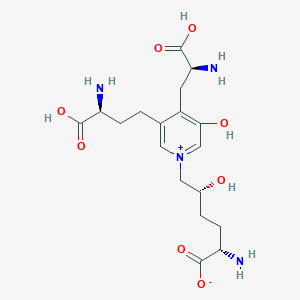

4-Hydroxy-2-butanone

Vue d'ensemble

Description

This compound is a significant intermediate in the synthesis of various pharmaceuticals and fine chemicals . It is characterized by its ability to participate in a variety of chemical reactions due to the presence of both hydroxyl and carbonyl functional groups.

Applications De Recherche Scientifique

4-Hydroxy-2-butanone has a wide range of applications in scientific research:

Mécanisme D'action

Target of Action

The primary target of 4-Hydroxy-2-butanone is Peptidyl-prolyl cis-trans isomerase FKBP1A . This protein plays a crucial role in protein folding and helps in the proper functioning of the immune response.

Mode of Action

It’s known that the compound interacts with its target, possibly causing conformational changes that could affect the protein’s function .

Biochemical Pathways

This compound is involved in the bioreduction process, where it’s reduced to 1,3-butanediol . This process is facilitated by carbonyl reductases, such as PFODH from Pichia finlandica and CpSADH from Candida parapsilosis . These enzymes show high substrate/product tolerance and good catalytic activity .

Result of Action

The reduction of this compound to 1,3-butanediol results in the production of optically pure enantiomers of 1,3-butanediol . These enantiomers are important intermediates for the synthesis of pharmaceutically valuable compounds .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the presence of water molecules can modulate the conformation of this compound . This interaction between the compound and its environment can potentially affect its action, efficacy, and stability.

Analyse Biochimique

Biochemical Properties

4-Hydroxy-2-butanone plays a significant role in biochemical reactions. It interacts with enzymes such as NAD±dependent glycerol dehydrogenase (GlyDH) and NAD±regenerating NADH oxidase (nox) . These enzymes are immobilized on functionalized single-walled carbon nanotubes (SWCNTs) through specific interactions . The GlyDH/nox ratio, pH, and amount of nicotinamide cofactor are examined to establish the optimum reaction conditions for this compound production .

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it forms an intramolecular O–H⋯O hydrogen bond . Upon complexation, the weak intramolecular hydrogen bond in the monomer is replaced by two strong intermolecular O–H⋯O hydrogen bonds, leading to a change in the orientation of the –OH group of this compound .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The nanoparticle-supported cofactor regeneration system becomes more stable, and the yield of this compound turns out to be almost twice (37%) that of the free enzyme system after a 12-hour reaction .

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with enzymes or cofactors

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 4-Hydroxy-2-butanone can be synthesized through several methods. One common approach involves the oxidation of 1,3-butanediol using hydrogen peroxide in the presence of a catalyst . The reaction is typically carried out at temperatures between 60 to 75 degrees Celsius. Another method involves the condensation reaction of formaldehyde and acetone, catalyzed by amino acids such as D-proline .

Industrial Production Methods: In industrial settings, this compound is often produced via biocatalysis. For instance, the use of immobilized enzymes such as NAD±dependent glycerol dehydrogenase and NADH oxidase on functionalized single-walled carbon nanotubes has been reported to enhance the yield and stability of the product .

Analyse Des Réactions Chimiques

Types of Reactions: 4-Hydroxy-2-butanone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 2-butanone.

Reduction: It can be reduced to 1,3-butanediol.

Dehydration: It can be dehydrated to form 3-buten-2-one.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.

Reduction: Catalysts such as raney nickel are used for the reduction process.

Dehydration: Dehydration is typically carried out over anatase titanium dioxide catalysts.

Major Products:

Oxidation: 2-Butanone

Reduction: 1,3-Butanediol

Dehydration: 3-Buten-2-one

Comparaison Avec Des Composés Similaires

- 3-Hydroxy-2-butanone

- 5-Hydroxy-2-pentanone

- Hydroxyacetone

- Dihydroxyacetone

- 4-Phenyl-2-butanone

Comparison: 4-Hydroxy-2-butanone is unique due to its specific combination of hydroxyl and carbonyl functional groups, which allows it to participate in a broader range of chemical reactions compared to its analogs. For instance, while hydroxyacetone and dihydroxyacetone are also beta-hydroxy ketones, they do not possess the same reactivity profile as this compound .

Propriétés

IUPAC Name |

4-hydroxybutan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O2/c1-4(6)2-3-5/h5H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVSQXDHWDCMMRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

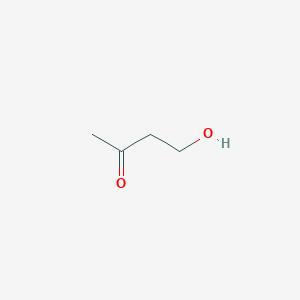

CC(=O)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4060442 | |

| Record name | 2-Butanone, 4-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

88.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless liquid; [Alfa Aesar MSDS] | |

| Record name | 2-Butanone, 4-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Hydroxy-2-butanone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20046 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.85 [mmHg] | |

| Record name | 4-Hydroxy-2-butanone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20046 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

590-90-9, 68648-26-0 | |

| Record name | 4-Hydroxy-2-butanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=590-90-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxy-2-butanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000590909 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ketones, C4-6, beta-hydroxy | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068648260 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-hydroxybutan-2-one | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04094 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4-Hydroxy-2-butanone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41219 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Butanone, 4-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Butanone, 4-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxybutan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.813 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-HYDROXY-2-BUTANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TCM0BJ44MF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the common methods for synthesizing 4-Hydroxy-2-butanone?

A1: this compound can be synthesized through several methods, including:

- Aldol Condensation of Acetone and Formaldehyde: This reaction is typically carried out under supercritical conditions or with catalysts like KF/Al2O3. [, ]

- Dehydrogenation of 1,3-Butanediol: This method utilizes copper-containing catalysts and operates at specific temperatures and pressures. []

- Microbial Production: Certain yeast strains, like Pichia membranaefaciens and Pichia jadinii, can convert this compound from substrates like acetone and formaldehyde. [, ]

Q2: What is the molecular formula and weight of this compound?

A2: The molecular formula of this compound is C4H8O2, and its molecular weight is 88.11 g/mol.

Q3: How is the structure of this compound and its hydrates characterized?

A3: Rotational spectroscopy combined with quantum chemical calculations is a powerful tool to elucidate the structure of this compound and its hydrates in the gas phase. This technique allows for the identification of different isomers and provides insights into the interplay between intra- and intermolecular hydrogen bonding. [, ]

Q4: What is the reactivity of this compound with OH radicals and Cl atoms in the atmosphere?

A4: this compound readily reacts with OH radicals and Cl atoms in the atmosphere. [, , , ] The primary product of these reactions is formaldehyde. [] These reactions contribute significantly to the atmospheric degradation of this compound.

Q5: How does the structure of this compound influence its reactivity in aldol reactions?

A5: The presence of both a hydroxyl and a carbonyl group makes this compound a versatile reactant in aldol reactions. The β-hydroxy ketone structure can be doubly deprotonated, allowing for regioselectivity in aldol reactions. []

Q6: Can this compound be used as a building block for more complex molecules?

A6: Yes, this compound is a valuable precursor for synthesizing compounds like methyl vinyl ketone, 2-methyl-1,3-dioxolane-2-ethanol, and 2-(2-bromoethyl)-2-methyl-1,3-dioxolane. [, ] These compounds have applications as methyl vinyl ketone equivalents and in the synthesis of γ-ionone. [, ]

Q7: What are the applications of this compound in microbial systems?

A7: this compound serves as a substrate for microbial production of valuable chemicals. For instance, it is used in the microbial production of optically active (R)-1,3-butanediol by various yeast strains. [, , , ]

Q8: What are the side reactions involving formaldehyde during the synthesis of this compound under supercritical conditions?

A8: Research indicates that formaldehyde can undergo cross-disproportionation with formic acid during the supercritical synthesis of this compound. This side reaction significantly impacts formic acid consumption and should be considered when optimizing reaction conditions. []

Q9: How is computational chemistry used to study this compound?

A9: Computational methods are employed to investigate various aspects of this compound, such as:

- Reaction Kinetics and Mechanisms: Theoretical calculations using methods like M062X and canonical variational transition state theory help elucidate the kinetics and mechanisms of this compound reactions with radicals like OH and Cl. []

- Thermodynamic Properties: Group contribution methods like Benson's method are used to estimate thermodynamic properties of this compound, such as formation enthalpies, entropies, and heat capacities. These calculations aid in optimizing reaction conditions for its synthesis. []

- Ligand-Protein Interactions: Simulations like weighted ensemble milestoning (WEM) help understand the binding affinity and dissociation kinetics of this compound with proteins like FK506 binding protein. This insight is crucial for drug design and understanding biological interactions. [, ]

Q10: How is this compound analyzed in environmental samples?

A10: Gas chromatography (GC) coupled with various detectors like flame ionization (FID), mass spectrometry (MS), and infrared spectroscopy (IR) are commonly used to identify and quantify this compound in environmental samples, including wet precipitation. [, ]

Q11: What is the stability of this compound under various conditions?

A12: The stability of this compound can be influenced by factors such as temperature, pH, and the presence of other chemicals. For example, under basic conditions, it can undergo dehydration to form methyl vinyl ketone. [] It's crucial to consider its stability when developing formulations or studying its environmental fate.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,2,3,4-Tetrahydrocyclopenta[b]indole](/img/structure/B42744.png)

![2-{[(2-acetylhexyl)oxy]carbonyl}benzoic acid](/img/structure/B42751.png)

![4-[(2-carboxybenzoyl)oxymethyl]hexanoic Acid](/img/structure/B42755.png)